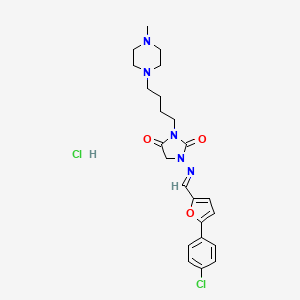

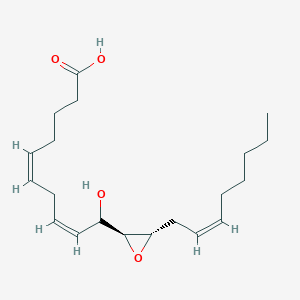

![molecular formula C9H7NO5 B1258272 3-[(Carboxycarbonyl)amino]benzoic acid CAS No. 58465-46-6](/img/structure/B1258272.png)

3-[(Carboxycarbonyl)amino]benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives involves complex chemical reactions, including the formation of mesogenic benzoic acids with significant liquid crystalline properties and crystal structure analyses. For instance, novel mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures. Their synthesis involves the attachment of substituted aryl rings to basic mesogens through odd-numbered spacers, allowing for the observation of such behavior (Weissflog et al., 1996)(Weissflog et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3,5-dicarboxybenzyloxy)benzoic acid, demonstrates the complexity of coordination polymers involving this family of compounds. Such structures consist of a single-framework coordination polymer with organic ligands and metal cations, highlighting the intricate arrangements possible with carboxylic acid derivatives (Patra & Goldberg, 2013)(Patra & Goldberg, 2013).

Chemical Reactions and Properties

The chemical reactions involving 3-[(Carboxycarbonyl)amino]benzoic acid derivatives can be complex, as demonstrated by the synthesis and characterisation of triorganotin(IV) azo-carboxylates derived from amino benzoic acids. These compounds exhibit unique structures and potential anti-diabetic activities, showcasing the diverse chemical properties of benzoic acid derivatives (Roy et al., 2016)(Roy et al., 2016).

Physical Properties Analysis

The physical properties of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives are influenced by their molecular structure. For instance, crystallography studies on related compounds reveal the formation of chains and dimers, which are essential for understanding the material's liquid crystalline phases and its behavior under different conditions (Baskett & Lahti, 2005)(Baskett & Lahti, 2005).

Chemical Properties Analysis

The chemical properties of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives are diverse, as illustrated by the microbial biosynthesis of 3-amino-benzoic acid. This process demonstrates the compound's potential as a building block for the production of various biologically active compounds (Zhang & Stephanopoulos, 2016)(Zhang & Stephanopoulos, 2016).

Aplicaciones Científicas De Investigación

Biosynthetic Pathways in Microbial Systems

3-Amino-benzoic acid (3AB), a derivative of benzoic acid, plays a crucial role in microbial biosynthesis. It serves as a building block in the production of various biologically active compounds. Zhang and Stephanopoulos (2016) demonstrated the use of a co-culture engineering system in Escherichia coli to enhance the production of 3AB significantly, highlighting its potential in metabolic engineering (Haoran Zhang & G. Stephanopoulos, 2016).

Role in Natural Product Biosynthesis

3,5-AHBA, a precursor structurally similar to 3-[(Carboxycarbonyl)amino]benzoic acid, is essential in synthesizing a vast array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Kang, Shen, and Bai (2012) provided an extensive review of the molecular genetics and chemical processes involved in AHBA-derived natural product biosynthesis (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).

Food Science and Nutrition

Benzoic acid derivatives, like 3-[(Carboxycarbonyl)amino]benzoic acid, are widely used as preservatives in food products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) examined the occurrence, uses, and potential public health concerns of benzoic acid in foods, highlighting its importance in maintaining food safety and quality (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).

Synthetic Applications in Chemistry

Benzoic acid derivatives are employed in various synthetic applications, such as in the creation of novel amino acids for peptidomimetics and combinatorial chemistry. Pascal et al. (2000) explored the synthesis of new amino acids from 4-aminobenzoic acid, demonstrating the versatility of benzoic acid derivatives in chemical synthesis (R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000).

Analytical Chemistry

Benzoic acid derivatives are valuable in analytical chemistry for studying protein dynamics and interactions. Panchaud et al. (2008) introduced a stable isotope-based quantitative proteomics approach using aniline and benzoic acid, targeting carboxylic and amino groups to enhance quantifiable information (A. Panchaud, Jenny Hansson, M. Affolter, R. Bel Rhlid, Stéphane Piu, P. Moreillon, & M. Kussmann, 2008).

Crystallography and Magnetism

Studies on benzoic acid derivatives also contribute to advancements in crystallography and magnetism. Baskett and Lahti (2005) researched the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, revealing antiferromagnetic properties and phase change at low temperatures (M. Baskett & P. M. Lahti, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

3-(oxaloamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSOHQNOTRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Carboxycarbonyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

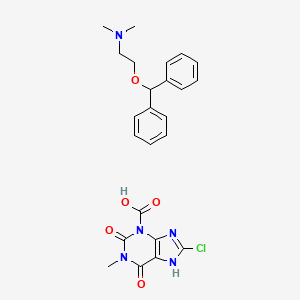

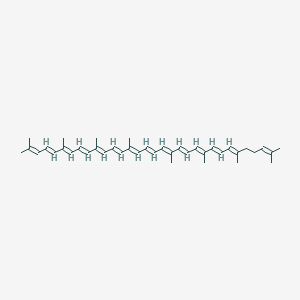

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

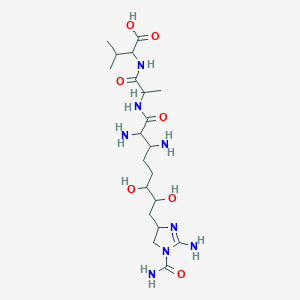

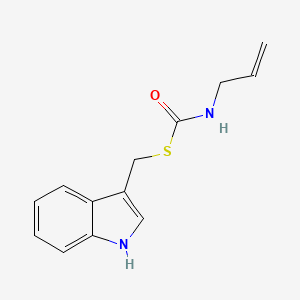

![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)

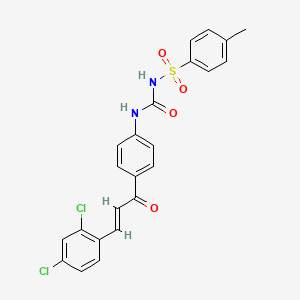

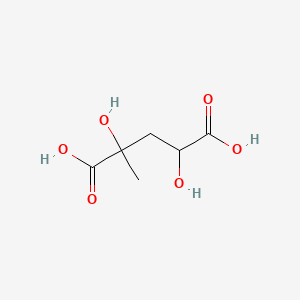

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)